2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
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Overview
Description
2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that features a bromobenzyl group, an amino group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of 3-bromobenzylamine with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxybenzoate ester can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-methoxybenzoate
Uniqueness
2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a bromobenzyl group and a methoxybenzoate ester allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPGZBHTRIJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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